UBCS039

描述

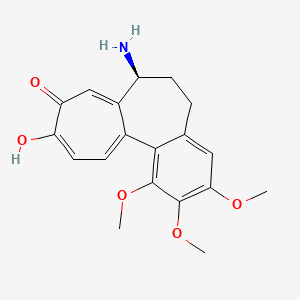

UBCS039 是一种特异性的 Sirtuin 6 (SIRT6) 激活剂,SIRT6 是一种参与多种细胞过程的蛋白质。 它诱导人肿瘤细胞的自噬,使其成为值得进一步探索的化合物 .

科学研究应用

UBCS039 在各个科学学科中引起了关注:

化学: 研究人员探索其化学性质和反应性。

生物学: 研究集中在其对细胞过程的影响,包括自噬。

医学: this compound 的潜在治疗应用正在接受审查。

工业: 它在药物开发和其他工业应用中的使用是一个令人关注的领域。

作用机制

UBCS039 的作用可能涉及 SIRT6 的激活。受 this compound 影响的分子靶标和途径仍然是正在进行的研究主题。 值得注意的是,它促进了 SIRT6 靶向组蛋白 H3 位点的去乙酰化 .

生化分析

Biochemical Properties

UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, this compound ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . This compound also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. This compound has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, this compound ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of this compound have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . This compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . This compound’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. This compound’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.

准备方法

合成路线:: UBCS039 可以使用已知的化学路线合成。不幸的是,文献中没有 readily available 的具体合成细节。

工业生产:: 关于 this compound 的大规模工业生产方法的信息仍然有限。需要进一步的研究和开发来优化其合成以用于商业目的。

化学反应分析

UBCS039 可能经历各种反应,尽管精确的细节很少。潜在的反应类型包括氧化、还原和取代。常见的试剂和条件仍然未公开。

主要产物:this compound 反应产生的主要产物没有得到很好的记录。需要进一步的研究来阐明其化学转化。

相似化合物的比较

UBCS039 因其对 SIRT6 激活的特异性而脱颖而出。类似的化合物很少,强调了它的独特性。

属性

IUPAC Name |

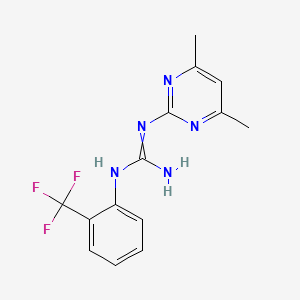

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOBGTYXYGHUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, this compound influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does this compound affect inflammation?

A2: Research suggests that this compound exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of this compound in oxidative stress?

A3: Studies indicate that this compound can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can this compound influence cell senescence?

A4: Evidence suggests that this compound may play a role in mitigating cell senescence []. By activating SIRT6, this compound potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of this compound based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, this compound is being investigated for its therapeutic potential in various conditions. These include:

- Acute Liver Failure: this compound has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].

- Diabetic Kidney Disease: Research suggests that this compound may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].

- Cardiovascular Disease: Studies indicate that activating SIRT6 with this compound may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does this compound interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between this compound and SIRT6 []. These simulations suggest that this compound, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to this compound?

A7: Yes, besides this compound, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)